![molecular formula C6H12N2 B14764030 1,5-Diazabicyclo[3.2.1]octane CAS No. 280-28-4](/img/structure/B14764030.png)
1,5-Diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C₆H₁₂N₂. It is a nitrogen-containing heterocycle that has gained significant interest due to its unique structure and reactivity. This compound is often used as a ligand in coordination chemistry and as a catalyst in various organic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cyclization of piperidine derivatives. For example, the nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and subsequent reduction to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1,5-Diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The nitrogen atoms in the compound can donate electron pairs to metal ions, forming stable coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar applications in drug discovery and organic synthesis.
1,2-Diazabicyclo[2.2.2]octane: A related compound with different structural features and reactivity.
Uniqueness
1,5-Diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
Propiedades
Número CAS |
280-28-4 |
|---|---|
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2 |
Clave InChI |
WYQMORNXPLBZBV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


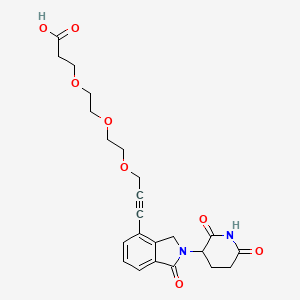



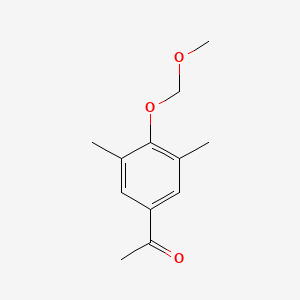
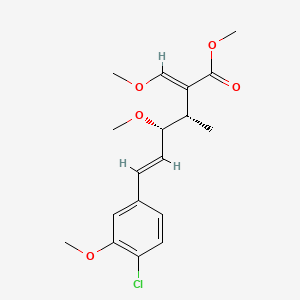
![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
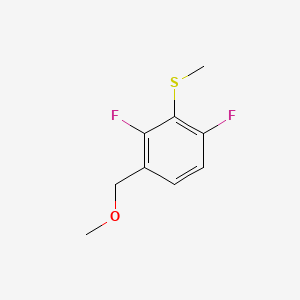

![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
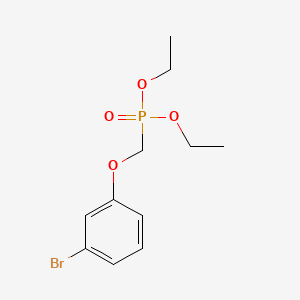
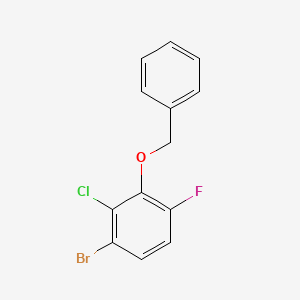
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
